molecular formula C27H27NO3 B11583727 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline

Cat. No.: B11583727
M. Wt: 413.5 g/mol
InChI Key: SCZDQZVGOISMAM-UHFFFAOYSA-N
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Description

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound with a unique structure that includes ethoxyphenyl, methoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multiple steps. One common method is the Diels-Alder reaction, which is used to form the cyclohepta[c]furan ring system. This reaction involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Potassium permanganate for oxidation
  • Hydrogen gas and palladium catalyst for reduction
  • Sodium hydroxide for nucleophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethyl-N-(4-methylphenyl)cyclohepta[c]furan-8-imine

InChI

InChI=1S/C27H27NO3/c1-6-30-23-13-9-20(10-14-23)21-15-24(28-22-11-7-17(2)8-12-22)26-18(3)31-19(4)27(26)25(16-21)29-5/h7-16H,6H2,1-5H3

InChI Key

SCZDQZVGOISMAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)C)C4=C(OC(=C4C(=C2)OC)C)C

Origin of Product

United States

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